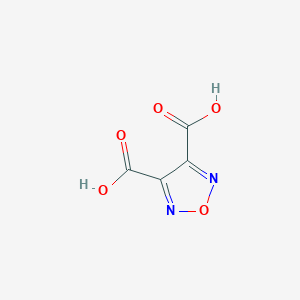

1,2,5-Oxadiazole-3,4-dicarboxylic acid

Description

Significance of 1,2,5-Oxadiazole Ring Systems in Contemporary Chemical Science

The 1,2,5-oxadiazole ring, also known by its trivial name furazan (B8792606), is a five-membered, planar, heteroaromatic ring containing one oxygen and two adjacent nitrogen atoms. chemicalbook.com This structural motif is of considerable importance in several areas of chemical science.

In medicinal chemistry , the 1,2,5-oxadiazole scaffold is a privileged structure. nih.gov Its N-oxide counterpart, known as furoxan, is particularly notable for its ability to act as a nitric oxide (NO) donor under physiological conditions. nih.gov This property is leveraged in the design of vasodilating agents. acs.org Derivatives of the 1,2,5-oxadiazole system have been investigated for a wide range of pharmacological activities, including as carbonic anhydrase inhibitors, antibacterial agents, and potential anticancer and antimalarial drugs. nih.govacs.org The metabolic stability conferred by the heterocyclic ring makes it an attractive bioisosteric replacement for other functional groups in drug design. nih.gov

In materials science , the high nitrogen content and inherent structure of the 1,2,5-oxadiazole ring make it a key component in the development of high-performance energetic materials. thieme-connect.de The arrangement of nitrogen and oxygen atoms contributes to high density and thermal stability, which are desirable properties for explosives and propellants. researchgate.net

Research Trajectory and Evolution of 1,2,5-Oxadiazole-3,4-dicarboxylic acid within Heterocyclic Compound Studies

The study of 1,2,5-oxadiazoles began with the synthesis of the parent ring and its simple derivatives. The most fundamental and widely used method for constructing the 1,2,5-oxadiazole ring is the dehydration of α-dioximes. For instance, the parent compound, furazan, is prepared by the dehydration of glyoxime, often using dehydrating agents like thionyl chloride or succinic anhydride. chemicalbook.com

The evolution of research in this area has naturally progressed from the synthesis of the core ring to the introduction and manipulation of various functional groups at the C3 and C4 positions. This allows for the fine-tuning of the molecule's physical, chemical, and biological properties. The synthesis of this compound represents a key step in this trajectory, providing a versatile intermediate. The carboxylic acid groups are highly valuable in synthetic chemistry as they can be converted into a wide array of other functional groups, such as esters, amides, and acid chlorides, or used directly in condensation reactions.

While a detailed historical timeline for the initial synthesis of this compound is not prominent in the literature, its existence is a logical outcome of established synthetic strategies in heterocyclic chemistry. The synthesis would typically involve the cyclization of a precursor like dichloroglyoxime (B20624) or diaminoglyoxime, followed by hydrolysis and oxidation of the functional groups at the 3 and 4 positions to yield the dicarboxylic acid. The study of such derivatives is crucial for creating libraries of compounds for screening in drug discovery and for synthesizing advanced materials. acs.orgnih.gov

Structural Elucidation and Theoretical Frameworks of the 1,2,5-Oxadiazole Core

The 1,2,5-oxadiazole ring is a subject of significant theoretical and structural interest. It is a planar, aromatic system, a property quantified by a Bird unified aromaticity index of 53, which is comparable to that of isoxazole. chemicalbook.com The ring contains 6π electrons that are delocalized across the five atoms. chemicalbook.com

Table 2: Theoretical and Physical Properties of the Parent 1,2,5-Oxadiazole (Furazan) Ring

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂H₂N₂O | nih.gov |

| Molecular Weight | 70.05 g/mol | nih.gov |

| Dipole Moment | 3.38 D | chemicalbook.com |

| Ionization Energy | 11.79 eV | chemicalbook.com |

Theoretical calculations and experimental data show that the π-electron density is highest on the nitrogen atoms. chemicalbook.com The ring is considered electron-poor, and while generally stable, it can undergo thermal or photochemical ring cleavage under forcing conditions. thieme-connect.de Compared to its isomers, the 1,2,5-oxadiazole is less stable than the 1,3,4- and 1,2,4-oxadiazoles based on Gibbs free energy calculations. nih.gov

The structural characterization of 1,2,5-oxadiazole derivatives relies heavily on modern spectroscopic techniques.

Table 3: General Spectroscopic Signatures for 1,2,5-Oxadiazole Derivatives

| Technique | Observation |

|---|---|

| ¹H NMR | Chemical shifts of protons attached to or near the ring are influenced by the ring's aromaticity and the nature of substituents. |

| ¹³C NMR | The carbon atoms of the oxadiazole ring typically appear in the aromatic region of the spectrum, with characteristic shifts around 158-170 ppm, confirming the heterocyclic structure. nih.govmdpi.com |

| IR Spectroscopy | The spectra show characteristic peaks for C=N and N-O stretching vibrations within the heterocyclic ring. The presence of functional groups, like the broad O-H and sharp C=O stretches for a dicarboxylic acid, are readily identifiable. nih.gov |

| Mass Spectrometry | Provides the molecular weight and fragmentation patterns which can help confirm the core structure and the nature of the substituents. nih.gov |

The inherent stability of the 3,4-disubstituted 1,2,5-oxadiazole ring allows for a wide range of chemical modifications to be performed on the substituents without cleaving the ring, a feature that is synthetically very useful. thieme-connect.de

Structure

3D Structure

Properties

IUPAC Name |

1,2,5-oxadiazole-3,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2O5/c7-3(8)1-2(4(9)10)6-11-5-1/h(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGGYXXTNYZERM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NON=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00362892 | |

| Record name | 1,2,5-oxadiazole-3,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

48113-77-5 | |

| Record name | 1,2,5-oxadiazole-3,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 1,2,5 Oxadiazole 3,4 Dicarboxylic Acid

Established Synthetic Routes and Reaction Pathways

The formation of the 1,2,5-oxadiazole ring system and its dicarboxylic acid derivative can be achieved through various precursor-driven pathways. These routes include oxidation of substituted furazans, cyclization of dicarbohydrazides, and other condensation or cycloaddition strategies.

A primary and straightforward method for synthesizing 1,2,5-oxadiazole-3,4-dicarboxylic acid is the oxidation of a pre-formed furazan (B8792606) ring bearing oxidizable side chains. The oxidation of 3,4-dimethyl-1,2,5-oxadiazole (B1295370) serves as a classic example of this approach. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), are employed to convert the methyl groups into carboxylic acid groups. researchgate.netresearchgate.net

The reaction typically proceeds by heating the substituted furazan in an aqueous solution of the oxidizing agent. patsnap.com The robust nature of the 1,2,5-oxadiazole ring allows it to remain intact under these harsh oxidative conditions, while the alkyl side chains are transformed. This method is advantageous due to the relative accessibility of substituted furazan precursors. The general transformation can be influenced by reaction conditions such as temperature and the nature of the oxidant. researchgate.netmdma.ch

Table 1: Oxidation of Substituted Furazans

| Starting Material | Oxidizing Agent | Product | Key Conditions |

|---|---|---|---|

| 3,4-Dimethyl-1,2,5-oxadiazole | Potassium Permanganate (KMnO₄) | This compound | Hot, often acidic or basic conditions |

Cyclization Reactions from Dicarbohydrazide Precursors (e.g., 1,2,5-oxadiazole-3,4-dicarbohydrazide)

While the cyclodehydration of diacylhydrazines is a dominant strategy for forming 1,3,4-oxadiazoles, pathways involving dicarbohydrazide precursors for 1,2,5-oxadiazole systems are also considered. nih.govrsc.org In this context, 1,2,5-oxadiazole-3,4-dicarbohydrazide can be seen as a derivative of the target dicarboxylic acid. The synthesis may involve the cyclization of a suitable precursor to form the furazan ring, followed by manipulation of the hydrazide groups. For instance, a dicarbonyl compound's reaction with phenyl hydrazine (B178648) can lead to a carboxylate derivative, which is then converted to a carboxylic acid hydrazide. acs.org This hydrazide can then be a substrate for further cyclization reactions, for example, with carbon disulfide to yield oxadiazole derivatives. acs.org

The condensation of hydrazides with carboxylic acids is a cornerstone for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, often facilitated by dehydrating agents like phosphorus oxychloride. nih.govnih.govacs.org This one-pot synthesis approach is valued for its efficiency. mdpi.comnih.gov While this method is most characteristic of the 1,3,4-isomer, analogous principles can be explored for the 1,2,5-isomer framework, typically starting from precursors that establish the specific N-N-O linkage of the furazan ring. For the synthesis of the 1,2,5-oxadiazole ring, the reaction often begins with α-dioximes, which undergo cyclodehydration, rather than from hydrazine derivatives directly.

A variety of other reaction types contribute to the synthesis of the 1,2,5-oxadiazole core.

Cyclodehydration: This is a fundamental reaction type for forming the oxadiazole ring. otterbein.edu For the 1,2,5-isomer, the most common cyclodehydration reaction involves the treatment of an α-dioxime with a dehydrating agent.

Dimerization: The dimerization of nitrile oxides is a key pathway to 1,2,5-oxadiazole-N-oxides (furoxans), which are direct precursors to 1,2,5-oxadiazoles (furazans). The furoxans can then be deoxygenated to yield the corresponding furazan.

Condensation Strategies: The synthesis of otterbein.eduprepchem.comijper.orgoxadiazolo[3,4-b]pyrazine-5,6-(1H,3H)-dione from 3,4-diaminofurazan (B49099) and oxalic acid is an example of a one-step amide condensation reaction that builds a related heterocyclic system onto the furazan core.

Cycloaddition: 1,3-dipolar cycloaddition reactions are a powerful tool for constructing five-membered heterocyclic rings. While extensively used for 1,2,4-oxadiazoles, the principle of reacting a nitrile oxide with a suitable dipolarophile can be adapted for the synthesis of specifically substituted 1,2,5-oxadiazoles.

Optimization of Reaction Conditions and Process Development

The efficiency, yield, and purity of this compound synthesis are highly dependent on the careful selection and optimization of reaction conditions, including the choice of reagents and catalysts.

The roles of specific reagents are critical in directing the reaction pathways toward the desired product.

Potassium Permanganate (KMnO₄): As a powerful oxidizing agent, KMnO₄ is instrumental in the oxidation of alkyl-substituted furazans to their corresponding carboxylic acids. patsnap.com The reaction's outcome is sensitive to pH, with different reduction products of manganese forming in acidic, neutral, or alkaline media. patsnap.com In organic synthesis, it effectively transforms primary alcohols and aldehydes into carboxylic acids and can cleave alkenes. patsnap.comyoutube.com For the oxidation of alkyl side chains on an aromatic ring, the conditions are typically harsh, often requiring heat. researchgate.netmdma.ch

Hydrochloric Acid (HCl): This acid can function in multiple capacities. It is commonly used to create the acidic medium required for certain reactions. More specifically, it is crucial for the hydrolysis of precursor functional groups, such as converting cyano (nitrile) or ester groups into the final carboxylic acid moieties. For instance, the hydrolysis of 3,4-dicyanofurazan to this compound would be performed under strong acidic conditions.

Phosphorus Oxychloride (POCl₃): This is a widely used and potent dehydrating agent in the synthesis of oxadiazoles (B1248032), particularly the 1,3,4-isomer. nih.govwisdomlib.org It facilitates the cyclodehydration of 1,2-diacylhydrazines to form the oxadiazole ring. nih.govnih.govresearchgate.net The reaction often involves heating the precursor with POCl₃, which may also serve as the solvent. nih.govresearchgate.net Its utility extends to various cyclization reactions where the elimination of water is required to form the heterocyclic ring. ijper.orgresearchgate.net

Magnesium Chloride (MgCl₂): While less common than the other reagents listed for this specific synthesis, magnesium chloride can act as a Lewis acid catalyst. In principle, it could facilitate cyclization or condensation reactions by activating carbonyl groups or other functional groups within the precursors, potentially offering milder reaction conditions compared to strong protic acids or aggressive dehydrating agents.

Table 2: Function of Key Reagents in Oxadiazole Synthesis

| Reagent | Primary Function | Typical Application/Reaction |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Strong Oxidizing Agent | Oxidation of alkyl side-chains on the furazan ring to carboxylic acids. researchgate.netresearchgate.net |

| Hydrochloric Acid (HCl) | Acid Catalyst / Hydrolysis Agent | Hydrolysis of nitrile or ester precursors to dicarboxylic acid. |

| Phosphorus Oxychloride (POCl₃) | Dehydrating / Cyclizing Agent | Cyclodehydration of diacylhydrazines to form 1,3,4-oxadiazoles. nih.govnih.govresearchgate.net |

| Magnesium Chloride (MgCl₂) | Lewis Acid Catalyst | Potential catalysis of cyclization/condensation steps. |

Solvent Effects on Reaction Efficacy and Selectivity

The choice of solvent plays a critical role in the synthesis and subsequent reactions of furazan-based compounds, influencing both reaction rates and product selectivity. In nucleophilic substitution reactions on related furazan and furoxan rings, the solvent can dictate the degree of substitution. For instance, in the synthesis of 3,4-bis[3(2-azidoethoxy)furazan-4-yl]furoxan (DAeTF) from 3,4-bis(3-nitrofurazan-4-yl)furoxan (DNTF), the reaction solvent determines the product outcome. Reactions conducted in dichloromethane (B109758) primarily yield a mixture of single-substituted products, whereas using acetonitrile (B52724) as the solvent at elevated temperatures favors the formation of the desired di-substituted product. nih.gov This is attributed to the need for higher temperatures to achieve di-substitution, which is more feasible in higher-boiling point solvents like acetonitrile. nih.gov

The reaction mechanism is described as a nucleophilic aromatic substitution (Ar-SN2), where a sufficient concentration of the nucleophile is crucial for accelerating the reaction and improving yield. nih.gov In other heterocyclic syntheses, aprotic solvents such as DMF, THF, DCM, and acetone (B3395972) have been shown to provide excellent yields, while solvents like toluene (B28343) and water are unsuitable for the transformation. mdpi.com

Interactive Table: Solvent Effects on Related Furazan/Furoxan Reactions

| Solvent | Reaction Temperature | Predominant Product(s) | Notes | Source |

| Dichloromethane | 37 °C | Mono-substituted | Lower reaction temperature leads to incomplete substitution. | nih.gov |

| Acetonitrile | 60 °C | Di-substituted | Higher reaction temperature in a suitable solvent allows for complete substitution. | nih.gov |

| DMSO | Room Temperature | High Yield (1,2,4-Oxadiazoles) | Effective for promoting cyclocondensation in related heterocyclic systems. | mdpi.com |

Temperature and Time Control in Reaction Scaling

Precise control over temperature and reaction time is paramount for the safe and efficient synthesis of furazan derivatives, especially during scale-up operations. In the synthesis of DAeTF from DNTF, reaction time is typically controlled within a range of 3 to 4 hours. nih.gov Temperature is a key variable for controlling selectivity; a lower temperature of 37 °C in dichloromethane results in mono-substitution, while a higher temperature of 60 °C in acetonitrile is required to drive the reaction to the di-substituted product. nih.gov

Thermal stability is a major concern in the synthesis of nitrogen-rich furazan compounds. Studies on the synthesis of 3-amino-4-nitrofurazan (ANF), a related energetic material, highlight that the use of certain reagents like concentrated sulfuric acid can make temperature control difficult, increasing the risk of side reactions and thermal runaway. cetjournal.it Differential Scanning Calorimetry (DSC) is a critical tool for assessing thermal hazards. For example, 4-aminofurazan-3-carboxylic acid, a direct derivative, displays a significant exothermic event at 224 °C, which is likely triggered by decarboxylation. thieme-connect.com The thermal decomposition of DAeTF begins at 164.06 °C, with an intense decomposition peak at 251.7 °C. nih.gov Such data is crucial for establishing safe operating limits and preventing uncontrolled exothermic events during production.

Interactive Table: Temperature Parameters for Furazan Derivatives

| Compound/Reaction | Process | Temperature (°C) | Time | Notes | Source |

| DAeTF Synthesis | Mono-substitution | 37 | 3-4 hours | Reaction in dichloromethane. | nih.gov |

| DAeTF Synthesis | Di-substitution | 60 | 3-4 hours | Reaction in acetonitrile. | nih.gov |

| 4-Aminofurazan-3-carboxylic acid | Thermal Decomposition | 224 | N/A | Onset of strong exotherm (DSC). | thieme-connect.com |

| DAeTF | Thermal Decomposition | 251.7 | N/A | Peak decomposition temperature (DSC). | nih.gov |

Industrial Production Considerations and Scalability Studies

The scalability of synthetic routes for 1,2,5-oxadiazole derivatives is a significant area of research, particularly for energetic materials and pharmaceutical intermediates. A key challenge in scaling up these syntheses is managing safety, especially the risk of exothermic runaway reactions. thieme-connect.com

Research into the synthesis of 4-aminofurazan-3-carboxylic acid, a compound produced from the target dicarboxylic acid, has shown that earlier synthetic methods suffered from inefficiency and irreproducible yields. thieme-connect.com An improved, all-aqueous approach was developed to provide better yields and an acceptable safety profile for large-scale production. thieme-connect.com Similarly, "green" and scalable synthetic methods have been developed for derivatives like 3-amino-4-cyanofurazan, which is also prepared from furazan-3,4-dicarboxylic acid. researchgate.net These modern methods are considered more environmentally friendly and practical for industrial production, enabling reliable access to large quantities of material. researchgate.net A gram-scale synthesis of a related 1,3,4-oxadiazole (B1194373) derivative was successfully realized with a 74% yield, demonstrating the potential for efficient and scalable production of these heterocyclic compounds. acs.org

Derivatization Strategies of this compound

The two carboxylic acid groups of this compound are primary sites for chemical modification, allowing for the synthesis of a wide range of derivatives, including esters, hydrazides, and complex polymeric structures.

Esterification Reactions and Ester Derivative Synthesis

The carboxylic acid functionalities of the title compound can be readily converted to their corresponding esters. The diethyl ester, known as diethyl 2-oxido-1,2,5-oxadiazol-2-ium-3,4-dicarboxylate, is a documented derivative. synhet.com The synthesis of related furazan esters, such as ethyl 4-aminofurazan-3-carboxylate, has been achieved by reacting the carboxylic acid with ethanol (B145695) using p-toluenesulfonic acid (PTSA) as a catalyst, which avoids the use of hazardous gaseous HCl. thieme-connect.com

A general and highly efficient method for esterification involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, accelerated by a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method, known as the Steglich esterification, proceeds at room temperature and is effective even for sterically hindered acids and alcohols, suppressing the formation of side products. organic-chemistry.org Furthermore, 3,4-dicyanofurazan can be prepared from furazan-3,4-dicarboxylic acid via a process that begins with esterification, followed by amination and dehydration. researchgate.net

Interactive Table: Esterification Methods and Derivatives

| Starting Material | Reagents | Product | Yield | Notes | Source |

| 4-Aminofurazan-3-carboxylic acid | Ethanol, PTSA | Ethyl 4-aminofurazan-3-carboxylate | N/A | Safer alternative to using gaseous HCl. | thieme-connect.com |

| General Carboxylic Acid | Alcohol, DCC, DMAP | Corresponding Ester | Good to High | Suppresses side products; effective for sterically hindered substrates. | organic-chemistry.org |

| Furazan-3,4-dicarboxylic acid | 1. Esterification 2. Amination 3. Dehydration | 3,4-Dicyanofurazan | N/A | Multi-step process starting with ester formation. | researchgate.net |

Hydrazide Formation and Functionalization

The conversion of the carboxylic acid groups to hydrazides opens pathways to further heterocyclic synthesis. Generally, acid hydrazides are prepared by reacting a carboxylic acid or its ester with hydrazine hydrate. niscpr.res.innih.gov For this compound, this would result in the formation of 1,2,5-oxadiazole-3,4-dicarbohydrazide.

These dihydrazide intermediates are valuable synthons. In the broader field of oxadiazole chemistry, acid hydrazides are commonly cyclized to form 1,3,4-oxadiazole rings. nih.gov This is typically achieved through condensation with another carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). nih.gov This suggests that 1,2,5-oxadiazole-3,4-dicarbohydrazide could be a precursor for creating more complex structures containing multiple heterocyclic rings. For example, reacting the dihydrazide with additional reagents could lead to the formation of bis-(1,3,4-oxadiazole) systems bridged by the central 1,2,5-oxadiazole core.

Formation of Polymeric Structures and Other Complex Adducts

Dicarboxylic acids are fundamental building blocks (linkers) for the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.orgrsc.org A close structural analog, 1,2,5-thiadiazole-3,4-dicarboxylic acid, has been successfully used as a ligand to synthesize a microporous europium-based MOF. researchgate.net This demonstrates the capability of the 1,2,5-azole-3,4-dicarboxylate structure to form robust, ordered frameworks with metal ions. The resulting MOF exhibited excellent performance in the luminescent sensing of antibiotics and in gas adsorption, highlighting the functional potential of such materials. researchgate.net

Given the structural similarity, it is highly probable that this compound can act as a linker in a similar fashion to create novel MOFs. The nitrogen and oxygen atoms of the oxadiazole ring, along with the carboxylate oxygens, can serve as coordination sites for metal centers, leading to the formation of one-, two-, or three-dimensional polymeric networks. Additionally, like other dicarboxylic acids such as 2,5-furandicarboxylic acid, the title compound could potentially be used as a monomer in polycondensation reactions to synthesize novel bio-based polyesters or polyamides. mdpi.com

Introduction of Varied Functional Groups via Substitution Reactions

The functionalization of this compound is primarily achieved through the conversion of its carboxylic acid groups into more reactive intermediates, most notably 1,2,5-oxadiazole-3,4-dicarbonyl chloride. This diacyl chloride serves as a versatile precursor for the introduction of a wide array of functional groups through nucleophilic substitution reactions.

The preparation of 1,2,5-oxadiazole-3,4-dicarbonyl chloride is accomplished by treating this compound with thionyl chloride, often with a catalytic amount of dimethylformamide. The reaction proceeds vigorously, liberating hydrogen chloride and sulfur dioxide gases, and is typically driven to completion by heating under reflux until all the starting dicarboxylic acid has dissolved. The excess thionyl chloride is subsequently removed under vacuum to yield the diacyl chloride, which can be purified by distillation. prepchem.com

Once obtained, 1,2,5-oxadiazole-3,4-dicarbonyl chloride can be reacted with various nucleophiles, such as amines, to introduce amide functionalities. The reaction with primary and secondary amines leads to the formation of the corresponding 1,2,5-oxadiazole-3,4-diamides. These reactions are typically carried out in a suitable solvent and may require a base to neutralize the hydrogen chloride by-product.

Table 1: Examples of Functional Group Introduction via Substitution Reactions

| Starting Material | Reagent | Product | Functional Group Introduced |

| This compound | Thionyl chloride | 1,2,5-Oxadiazole-3,4-dicarbonyl chloride | Acyl chloride |

| 1,2,5-Oxadiazole-3,4-dicarbonyl chloride | Primary/Secondary Amine | 1,2,5-Oxadiazole-3,4-diamide | Amide |

Analysis of By-product Formation and Purity Control in Synthetic Processes

The synthesis of functionalized derivatives of this compound requires careful control of reaction conditions to minimize the formation of by-products and ensure the purity of the final compounds.

During the synthesis of 1,2,5-oxadiazole-3,4-dicarbonyl chloride from the dicarboxylic acid and thionyl chloride, potential by-products can arise from incomplete reaction or side reactions. If the reaction is not carried out to completion, the product will be contaminated with the starting dicarboxylic acid. The vigorous nature of the reaction also necessitates controlled addition of reagents and efficient removal of gaseous by-products to prevent pressure build-up and ensure a clean reaction profile. Purification of the diacyl chloride is typically achieved by distillation under reduced pressure, which effectively separates it from non-volatile impurities. prepchem.com

In the subsequent amidation reactions of the diacyl chloride, the primary by-product is the hydrochloride salt of the amine used. The formation of this salt can be managed by using an excess of the amine to act as a base or by the addition of a non-nucleophilic base, such as triethylamine (B128534) or pyridine. The choice of base and solvent can influence the reaction rate and the ease of product isolation.

Purity control of the final amide products often involves standard laboratory techniques. After the reaction is complete, the reaction mixture is typically worked up by washing with water to remove the amine hydrochloride and any other water-soluble impurities. The crude product can then be purified by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.

Table 2: Common By-products and Purity Control Methods

| Reaction Step | Potential By-products | Purity Control Methods |

| Synthesis of 1,2,5-Oxadiazole-3,4-dicarbonyl chloride | Unreacted this compound, decomposition products | Distillation under reduced pressure |

| Amidation of 1,2,5-Oxadiazole-3,4-dicarbonyl chloride | Amine hydrochloride salts | Aqueous work-up, recrystallization, column chromatography |

The characterization and confirmation of purity of the synthesized compounds are carried out using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and elemental analysis.

Chemical Reactivity and Transformational Pathways of 1,2,5 Oxadiazole 3,4 Dicarboxylic Acid

Reactivity of Carboxylic Acid Moieties

The two adjacent carboxylic acid groups on the 1,2,5-oxadiazole ring are the primary sites for a variety of chemical transformations, including decarboxylation, esterification, amidation, and cyclization reactions.

Decarboxylation Studies

The decarboxylation of heteroaromatic carboxylic acids is a known synthetic transformation. researchgate.net In the case of the 1,2,5-oxadiazole system, studies on closely related compounds suggest that decarboxylation is a feasible pathway. For instance, 4-aminofurazan-3-carboxylic acid, a derivative of the target molecule, undergoes a significant exothermic event at 224 °C, which is attributed to decarboxylation. youtube.com This suggests that 1,2,5-oxadiazole-3,4-dicarboxylic acid would likely undergo decarboxylation upon heating, potentially losing one or both carboxyl groups as carbon dioxide, although the precise conditions and products for the parent dicarboxylic acid are not detailed in the available research. The reaction is presumed to proceed via thermal decomposition, leading to a less substituted furazan (B8792606) core.

A general method for the protodecarboxylation of heteroaromatic carboxylic acids using a silver carbonate catalyst could also be applicable, potentially allowing for selective mono-decarboxylation under controlled conditions. researchgate.net

Table 1: Decarboxylation of a Related Furazan Carboxylic Acid

| Compound | Condition | Observation | Reference |

|---|

Esterification and Amidation Transformations

The carboxylic acid functionalities of this compound readily undergo standard esterification and amidation reactions to form the corresponding diesters and diamides. These reactions are fundamental in modifying the molecule's solubility, steric properties, and utility as a building block for more complex structures.

Esterification: The formation of dialkyl 1,2,5-oxadiazole-3,4-dicarboxylates is a common transformation. The existence of the diethyl ester is confirmed by its commercial availability. libretexts.orgacs.org A practical synthesis involves the treatment of the corresponding carboxylic acid with an alcohol in the presence of an acid catalyst. For example, the related 4-aminofurazan-3-carboxylic acid is efficiently converted to its ethyl ester using p-toluenesulfonic acid (PTSA) as a catalyst, avoiding the use of gaseous HCl. youtube.com Standard esterification methods, such as the Steglich esterification using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), are also broadly applicable for converting carboxylic acids to esters. masterorganicchemistry.com

Amidation: The conversion of the carboxylic acid groups to amides can be achieved by reacting the acid with an amine, often facilitated by a coupling agent. Reagents like N,N'-diisopropylcarbodiimide (DIC) are effective for amide bond formation. researchgate.net One-pot procedures starting from a carboxylic acid have been developed for the synthesis of various 1,3,4-oxadiazole (B1194373) derivatives, and these general methods are applicable here. organic-chemistry.orgoregonstate.edu The reaction of the dicarboxylic acid with an excess of an amine in the presence of a suitable coupling agent would yield the corresponding diamide.

Table 2: Representative Esterification and Amidation Reactions

| Reactant | Reagent(s) | Product | Reaction Type | Reference |

|---|---|---|---|---|

| This compound | Ethanol (B145695), H⁺ (cat.) | Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate | Fischer Esterification | youtube.com |

| This compound | Benzylamine, DIC | N,N'-Dibenzyl-1,2,5-oxadiazole-3,4-dicarboxamide | Amidation | researchgate.net |

Cyclization Reactions to Form Fused Heterocyclic Systems (e.g., pyridazine (B1198779) derivatives)

The adjacent nature of the two carboxyl groups (or their ester derivatives) on the 1,2,5-oxadiazole ring provides an ideal scaffold for constructing fused heterocyclic systems. A prominent example is the synthesis of the pyridazino[4,5-c]furazan ring system.

This transformation is typically achieved by reacting a dialkyl 1,2,5-oxadiazole-3,4-dicarboxylate with hydrazine (B178648). The hydrazine undergoes a double condensation reaction with the two ester groups to form a six-membered dihydropyridazine (B8628806) ring fused to the furazan core. Subsequent oxidation or tautomerization can lead to the aromatic pyridazino[4,5-c]pyridazinone system. This reaction provides a direct route to novel and complex heterocyclic structures with potential applications in materials science and medicinal chemistry. mdpi.com While general methods for creating pyridazine C-nucleosides often involve hydrazine cyclization of 1,4-dicarbonyl compounds, the use of furazan dicarboxylates offers a specific pathway to this particular fused system. byjus.com

Table 3: Synthesis of Fused Pyridazino[4,5-c]furazan System

| Reactant | Reagent | Key Intermediate/Product | Ring System Formed | Reference |

|---|

Reactions Involving the 1,2,5-Oxadiazole Ring System

The 1,2,5-oxadiazole ring is an electron-deficient, aromatic heterocycle known for its high thermal stability and positive heat of formation. youtube.comimpactfactor.orglibretexts.org Its reactivity is characterized by a general resistance to electrophilic attack and susceptibility to reduction and, under certain conditions, nucleophilic attack.

Oxidation and Reduction Pathways of the Heterocycle

Reduction: The 1,2,5-oxadiazole (furazan) ring can be synthesized via the reduction of its corresponding N-oxide, known as a furoxan. This deoxygenation is commonly achieved using trivalent phosphorus compounds like trialkylphosphites. youtube.com

The reduction of the furazan ring itself is more challenging due to its aromatic stability. Strong reducing agents such as lithium aluminum hydride (LiAlH₄) are powerful enough to reduce carboxylic acids and esters to primary alcohols. organic-chemistry.orgclockss.orgenergetic-materials.org.cn When applied to this compound or its esters, these reagents would primarily transform the carboxyl groups into hydroxymethyl groups. The furazan ring itself is generally stable under these conditions, but forcing conditions can lead to ring cleavage. Catalytic hydrogenation of oxadiazine rings has been shown to induce hydrogenolytic ring-transformation, suggesting that under specific catalytic conditions, the 1,2,5-oxadiazole ring could also be opened. nih.gov

Oxidation: The 1,2,5-oxadiazole ring is generally resistant to oxidation due to its electron-deficient nature. While oxidation is a key step in some synthetic routes to form the ring masterorganicchemistry.com, the oxidation of a pre-formed furazan ring is not a commonly reported transformation. The high stability of the ring makes it tolerant to many oxidative conditions that might be used to modify substituents.

Table 4: Oxidation and Reduction Reactions

| Substrate | Reagent(s) | Product | Transformation Type | Reference |

|---|---|---|---|---|

| 1,2,5-Oxadiazole-2-oxide (Furoxan) derivative | Trialkylphosphite | 1,2,5-Oxadiazole (Furazan) derivative | Ring Deoxygenation (Reduction) | youtube.com |

Nucleophilic and Electrophilic Substitution on the Ring

Electrophilic Substitution: Electrophilic substitution on the carbon atoms of the 1,2,5-oxadiazole ring is extremely difficult. The ring nitrogens exert a strong electron-withdrawing inductive effect, significantly reducing the electron density of the ring carbons. clockss.orgnih.gov This inherent low reactivity is further compounded in this compound by the powerful electron-withdrawing nature of the two carboxyl groups, rendering the ring carbons highly electrophilic and thus inert to attack by electrophiles.

Nucleophilic Substitution: The electron-deficient nature of the 1,2,5-oxadiazole ring makes it a candidate for nucleophilic attack. While direct nucleophilic substitution of hydrogen on the ring is rare, the presence of strong electron-withdrawing groups, such as in the title compound, activates the ring carbons towards nucleophiles. libretexts.org

A strong analogy can be drawn from the reactivity of 3,4-dinitrofuroxan, which readily undergoes nucleophilic substitution where a nitro group is displaced by various nucleophiles. oregonstate.edu This indicates that the carbon atoms of the 1,2,5-oxadiazole ring system, when substituted with powerful electron-withdrawing groups, become sufficiently electrophilic to be attacked. In the case of this compound, it is conceivable that a strong nucleophile could attack one of the ring carbons, although this would likely lead to ring-opening rather than a simple substitution, unless a suitable leaving group is present. The reactivity would be more pronounced on derivatives where the carboxyl groups are converted to better leaving groups or in reactions that proceed via an addition-elimination mechanism on a halogenated precursor. nih.gov

Table 5: Hypothetical Nucleophilic Substitution Reactions

| Substrate Analogue | Nucleophile | Potential Reaction Type | Reference (Analogy) |

|---|---|---|---|

| 3,4-Dinitrofuroxan | Amines, Alkoxides | Nucleophilic Aromatic Substitution | oregonstate.edu |

Ring Stability under Varying Chemical Conditions (e.g., acidic, alkaline)

The stability of the 1,2,5-oxadiazole ring is a critical factor in its chemical utility and is significantly influenced by its substitution pattern and the surrounding chemical environment. Generally, the furazan ring is considered one of the less stable isomers of oxadiazole. umich.edu

Acidic Conditions: The 1,2,5-oxadiazole ring system demonstrates considerable resistance to attack by acids. thieme-connect.de The low basicity of the ring (pKa ≈ -5.0) means that strong acidic conditions are required for protonation. chemicalbook.com However, some related oxadiazole isomers, such as 1,2,4-oxadiazoles, have been shown to undergo ring cleavage in the presence of acid, often initiated by the protonation of a ring nitrogen atom, which facilitates hydrolytic cleavage. nih.govrsc.org For this compound, the strong electron-withdrawing nature of the two carboxyl groups further decreases the electron density of the ring, making it even less susceptible to electrophilic attack and protonation, thereby enhancing its stability in acidic media compared to unsubstituted furazan.

The following table summarizes the general stability of the 1,2,5-oxadiazole ring.

| Condition | Substituent Pattern | Observed Stability | Reference |

| Acidic | General | Resistant to attack | thieme-connect.de |

| Alkaline | Unsubstituted/Monosubstituted | Prone to ring cleavage | thieme-connect.de |

| Alkaline | 3,4-Disubstituted | Generally stable | thieme-connect.de |

| Extreme pH | Unsubstituted | General instability noted | wikipedia.org |

Ring Cleavage Reactions and Fragment Analysis

Despite its relative stability under specific conditions, the 1,2,5-oxadiazole ring is susceptible to cleavage under energetic stimuli such as heat or light, or upon certain chemical reactions.

Thermal and Photochemical Cleavage: The fundamental chemical reactivity of the 1,2,5-oxadiazole system includes thermal and photochemical ring cleavage. thieme-connect.de This fragmentation typically occurs at the O1–N2 and C3–C4 bonds, leading to the formation of two nitrile-containing fragments. For an asymmetrically substituted furazan, this would yield a nitrile and a nitrile oxide. umich.edu In the case of the symmetrically substituted this compound, thermal decomposition would be expected to proceed through the cleavage of these bonds.

Another significant thermal reaction pathway for this specific compound is decarboxylation. The heating of dicarboxylic acids, particularly those on heterocyclic rings, can lead to the loss of one or both carboxyl groups as carbon dioxide. masterorganicchemistry.com The oxidation of 3,4-dimethylfurazan is a known route to produce furazandicarboxylic acid, which itself can be decarboxylated to yield furazanmonocarboxylic acid. wikipedia.org

Mass Spectrometry Fragmentation: Analysis by mass spectrometry provides insight into the pathways of ring cleavage. Studies on related furazan derivatives reveal characteristic fragmentation patterns. For instance, the collision-induced dissociation of deprotonated 4-substituted 3-hydroxyfurazans shows a facile ring cleavage that produces a predominant oxyisocyanate ion ([O=C=N-O]⁻, m/z 58) as a characteristic fragment. nih.gov The mass spectral fragmentation of benzofurazan-1-oxide, a related structure, shows prominent losses of nitric oxide (NO) and dinitrogen dioxide (N₂O₂). lookchem.com For this compound, fragmentation would likely involve initial decarboxylation followed by cleavage of the heterocyclic ring.

The primary fragmentation pathways are summarized below.

| Method | Key Reaction | Primary Fragments | Reference |

| Thermolysis | Ring Cleavage | Nitrile and Nitrile Oxide | umich.eduthieme-connect.de |

| Thermolysis | Decarboxylation | CO₂, Furazanmonocarboxylic acid | wikipedia.org |

| Mass Spectrometry | Ring Cleavage (of related hydroxyfurazans) | Oxyisocyanate ([O=C=N-O]⁻) | nih.gov |

| Mass Spectrometry | Ring Cleavage (of related benzofurazan-oxide) | NO, N₂O₂, CO | lookchem.com |

This compound as a Pharmaceutical Scaffold

The utility of this compound as a pharmaceutical scaffold lies in its inherent properties and the principles of rational drug design. The stable, planar, and heteroaromatic nature of the 1,2,5-oxadiazole ring provides a solid foundation for the construction of complex molecules.

Scaffold Design Principles and Rational Drug Design

In rational drug design, the goal is to create molecules that can interact specifically with a biological target to elicit a desired therapeutic effect. The 1,2,5-oxadiazole scaffold offers several advantages in this regard. Its rigid structure helps to pre-organize appended functional groups in a defined spatial orientation, which can lead to higher binding affinity and selectivity for the target. The presence of nitrogen and oxygen atoms in the ring allows for a variety of non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition at the active site of a protein.

Furthermore, the dicarboxylic acid functional groups of this compound serve as key handles for synthetic modification. smolecule.com These groups can be readily converted into a wide array of other functionalities, such as esters, amides, and other heterocyclic rings. smolecule.com This synthetic tractability allows for the systematic exploration of the chemical space around the scaffold, a process known as structure-activity relationship (SAR) studies, to optimize the pharmacological properties of the lead compound. For instance, the dicarboxylic acid can be converted to the corresponding diacyl chloride, which is a versatile precursor for a variety of derivatives through reactions with nucleophiles like amines.

Bioisosteric Replacement Strategies (e.g., for carbonyl-containing groups)

Bioisosterism, the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. The 1,2,5-oxadiazole ring is an effective bioisostere for various functional groups, including esters and amides. This is due to its similar size, planarity, and ability to participate in hydrogen bonding.

The metabolic stability conferred by the heterocyclic ring makes it an attractive bioisosteric replacement for other functional groups in drug design. By replacing a metabolically labile ester or amide group with a robust 1,2,5-oxadiazole ring, medicinal chemists can enhance the in vivo stability of a drug candidate, leading to improved bioavailability and duration of action.

Exploration of Biological Activities of this compound and its Derivatives

While research on the specific biological activities of this compound is ongoing, numerous studies have demonstrated the broad spectrum of pharmacological effects exhibited by its derivatives. The 1,2,5-oxadiazole scaffold has been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. smolecule.com

Antimicrobial Efficacy Investigations (Antibacterial, Antifungal)

Derivatives of the 1,2,5-oxadiazole system have been explored for their potential as antibacterial and antifungal agents. The unique electronic properties of the oxadiazole ring are believed to contribute to its ability to interfere with essential microbial processes. Researchers have synthesized and screened libraries of 1,2,5-oxadiazole derivatives against various pathogenic bacteria and fungi, with some compounds showing promising activity. The dicarboxylic acid can serve as a starting point for the synthesis of these derivatives, highlighting its importance in the development of new antimicrobial agents. smolecule.com

| Compound Class | Organism | Activity | Reference |

|---|---|---|---|

| 1,2,5-Oxadiazole Derivatives | Various Bacteria | Investigated for antibacterial properties | |

| 1,2,5-Oxadiazole Derivatives | Various Fungi | Investigated for antifungal properties | smolecule.com |

Anti-inflammatory Properties

The potential anti-inflammatory activity of compounds derived from the 1,2,5-oxadiazole scaffold is another area of active investigation. smolecule.com Inflammation is a complex biological response, and the development of new anti-inflammatory agents with novel mechanisms of action is a significant therapeutic goal. The ability of the 1,2,5-oxadiazole nucleus to serve as a scaffold for molecules that can modulate inflammatory pathways is a promising avenue of research.

| Compound Class | Activity | Reference |

|---|---|---|

| 1,2,5-Oxadiazole Derivatives | Potential anti-inflammatory properties under investigation | smolecule.com |

Anticancer and Antiproliferative Activity Studies

A significant body of research has focused on the anticancer and antiproliferative activities of 1,2,5-oxadiazole derivatives. The rigid and planar nature of the oxadiazole ring allows it to function as a pharmacophore that can interact with various targets involved in cancer cell proliferation, such as enzymes and receptors. While specific studies on this compound in this context are not extensively documented, its role as a precursor to more complex, biologically active molecules is crucial. For example, some synthetic aziridines, which have shown antitumor activity, are related to the broader class of nitrogen-containing heterocycles that includes oxadiazoles (B1248032). vdoc.pub

| Compound Class | Activity | Reference |

|---|---|---|

| 1,2,5-Oxadiazole Derivatives | Investigated as potential anticancer and antimalarial drugs | |

| Synthetic Aziridines (related heterocycles) | Screened for antitumor activity, with some used as antileukemic agents | vdoc.pub |

An exploration into the chemical compound this compound and its derivatives reveals a scaffold of significant interest in contemporary academic research, particularly within medicinal chemistry and the biological sciences. The unique structural characteristics of the 1,2,5-oxadiazole ring system serve as a foundation for the development of novel therapeutic agents with diverse biological activities. This article focuses on the specific applications and mechanisms of action elucidated through recent scientific investigations.

Advanced Applications in Materials Science and Engineering

Utilization in Polymer Synthesis and Material Development

As a heterocyclic dicarboxylic acid, 1,2,5-oxadiazole-3,4-dicarboxylic acid serves as a valuable monomer in step-growth polymerization. Its structure is analogous to other renewable-based monomers like 2,5-furandicarboxylic acid, which is recognized as a promising bio-based substitute for petroleum-derived terephthalic acid in the synthesis of polyesters and polyamides. rsc.org The incorporation of the oxadiazole ring into polymer backbones is a key strategy for developing high-performance materials.

Research into polymers containing oxadiazole rings, particularly the 1,3,4-isomer, has demonstrated that this moiety imparts exceptional thermal stability. researchgate.netpsu.edu Aromatic poly(1,3,4-oxadiazole)s are a class of heterocyclic polymers known for being chemically and thermally stable, with high mechanical strength and stiffness. psu.edu The outstanding thermal resistance is attributed to the electronic equivalence of the oxadiazole ring to a phenylene ring structure; it lacks hydrogen atoms, has no ring tension, and is structurally symmetric, preventing rearrangement at high temperatures. psu.edu Polyamides and polyimides containing 1,3,4-oxadiazole (B1194373) rings have been synthesized and shown to possess superior thermal properties, with thermogravimetric analysis showing 10% weight loss at temperatures between 440–490°C. researchgate.netcapes.gov.br

By leveraging this compound as a monomer, it is possible to create novel polyesters (through reaction with diols) and polyamides (through reaction with diamines) with tailored properties. The rigid, electron-withdrawing nature of the 1,2,5-oxadiazole ring can enhance the thermal and oxidative stability of the resulting polymers, making them suitable for applications demanding high-performance materials. researchgate.net

Role as High-Energy Materials or Energetic Components

The 1,2,5-oxadiazole (furazan) ring is a well-established backbone in the design of high-energy materials, prized for its high positive heat of formation, density, and good oxygen balance. acs.org The combination of the 1,2,5-oxadiazole ring with other energetic heterocycles or functional groups (e.g., -NO₂, -NHNO₂, -ONO₂) has led to a new generation of energetic materials with an optimal balance of high performance and low sensitivity. acs.orgnih.govechemcom.com

The strategy of linking different oxadiazole isomers, such as 1,2,5-oxadiazole and 1,2,4-oxadiazole (B8745197), has proven effective in generating compounds with excellent thermal stability, high density, and superior detonation properties. echemcom.commdpi.com For instance, certain salts derived from linked 1,2,4-oxadiazole/1,2,5-oxadiazole precursors exhibit detonation velocities and pressures that surpass those of the widely used explosive RDX (1,3,5-trinitroperhydro-1,3,5-triazine). echemcom.com The presence of extensive hydrogen bonding and π-π stacking interactions in the crystal structures of these compounds is believed to be a key factor in their low sensitivity and high energy density. mdpi.com

Some energetic materials incorporating the 1,2,5-oxadiazole ring are designed as potential candidates for melt-castable explosives and heat-resistant explosives. researchgate.netresearchgate.net

| Compound Type | Density (g cm⁻³) | Detonation Velocity (m s⁻¹) | Detonation Pressure (GPa) | Key Feature | Reference |

|---|---|---|---|---|---|

| Linked 1,2,4-/1,2,5-Oxadiazole Salt (2-3) | 1.85 | 9046 | 37.4 | Performance superior to RDX | echemcom.com |

| Hydrazinium Salt of 1,2,4-/1,2,5-Oxadiazole Backbone (11) | 1.821 | 8822 | 35.1 | Excellent detonation performance and low sensitivity (IS = 40 J) | acs.orgmdpi.com |

| Bonded Nitroaminofurazan/Oxadiazole Materials | Not specified | Not specified | Not specified | Performance comparable to RDX | nih.govechemcom.com |

| Tricyclic Fused Ring Hydrazine (B178648) Salt (4) | Not specified | 8702 | Not specified | Comparable detonation velocity to RDX with better stability | researchgate.net |

Optoelectronic Applications and Fluorogenic Properties

Derivatives of 1,2,5-oxadiazole are recognized for their unique optical and fluorescent properties, making them valuable in the field of optoelectronics. The inherent characteristics of the oxadiazole ring, such as high photoluminescence quantum yield and excellent thermal and chemical stability, are beneficial for these applications. nih.gov

The synthesis of a succinimidyl ester of a 1,2,5-oxadiazolo[3,4-c]pyridine derivative yielded a new, amine-specific fluorescent marker. This molecule exhibits bright green-yellow fluorescence with an unusually large Stokes shift, qualifying it for advanced applications like fluorescence resonance energy transfer (FRET) experiments. The high photostability of this fluorophore provides an additional advantage, allowing for longer image capture times in various labeling experiments.

The structural features of oxadiazole derivatives make them suitable for use in light-emitting devices. While much of the research has focused on the 1,3,4- and 1,2,4-isomers, the principles are applicable to 1,2,5-oxadiazole systems. nih.gov The electron-accepting nature of the oxadiazole ring contributes to its use in various conducting systems, including organic light-emitting diodes (OLEDs). Specifically, 1,2,4-oxadiazoles have shown utility in blue phosphorescent devices. nih.gov

Furthermore, the dicarboxylic acid functionality of the title compound makes it an ideal ligand for creating luminescent metal-organic frameworks (MOFs). An analogous compound, 1,2,5-thiadiazole-3,4-dicarboxylic acid, has been used to synthesize a red-luminescent microporous Eu-MOF. rsc.org This demonstrates that dicarboxylate linkers based on five-membered heterocycles can act as effective "antennas" for energy transfer to lanthanide metal centers, a critical process for developing highly luminescent materials for sensors and light-emitting applications. rsc.org

Supramolecular Chemistry and Crystal Engineering with this compound Derivatives

Crystal engineering focuses on the design and synthesis of functional solid-state structures by controlling intermolecular interactions. In this context, this compound is a highly promising building block, or "tecton." Its two carboxylic acid groups are excellent hydrogen bond donors and acceptors, while the nitrogen atoms on the oxadiazole ring can act as hydrogen bond acceptors.

Studies on related 1,3,4-oxadiazole carboxylic acids have shown they readily self-assemble via intermolecular hydrogen bonds to form predictable supramolecular architectures like zigzag chains and helices. The formation of these structures is directed by specific bonding motifs, such as the COO-H···N interaction between the carboxylic acid and the oxadiazole nitrogen. The ability to tune the final crystal structure by making small changes to the molecular building blocks is a key goal of crystal engineering.

The most significant application in this area is the use of this compound as a ligand to build metal-organic frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. Aromatic carboxylic acids are popular choices for ligands due to their diverse coordination modes. The defined geometry and functional groups of the dicarboxylic acid ligand direct the assembly of the framework, controlling its topology, pore size, and functionality. The resulting MOFs can have applications in gas storage, separation, catalysis, and as demonstrated with the analogous 1,2,5-thiadiazole-3,4-dicarboxylate, luminescence sensing. rsc.org

Applications in Agricultural Chemistry (e.g., herbicides, insecticides, fungicides)

Oxadiazole derivatives are a well-established and important class of compounds in agricultural chemistry, exhibiting a broad spectrum of biological activities. Different isomers and derivatives have been developed and commercialized as herbicides, insecticides, and fungicides. capes.gov.br

Herbicidal Activity: Derivatives of 1,2,5-oxadiazole N-oxides have shown moderate to good herbicidal activity against weeds like Triticum aestivum. psu.edu Studies indicate that the biological activity of these compounds is related to their lipophilicity and reduction potential. researchgate.netpsu.edu Other oxadiazole derivatives have demonstrated efficacy against weeds such as Echinochloa crusgalli (barnyard grass), Avena fatua, and Sorgum halepense. capes.gov.br

Insecticidal Activity: A wide variety of 1,2,4- and 1,3,4-oxadiazole derivatives have been synthesized and found to be active against numerous insect pests. These include significant agricultural pests like Nilaparvata lugens (brown planthopper), Aphis craccivora (cowpea aphid), Plutella xylostella (diamondback moth), and Spodoptera exigua (beet armyworm). Some derivatives have even shown high activity against insecticide-resistant strains.

Fungicidal and Nematicidal Activity: Oxadiazole-based compounds have potent fungicidal properties against a range of plant pathogens. Derivatives have shown significant in vivo activity against Botrytis cinerea and Rhizoctonia solani. Some compounds exhibited effects superior to commercial fungicides. Novel 1,2,4-oxadiazole derivatives containing amide fragments displayed excellent activity against Sclerotinia sclerotiorum, with efficacy comparable to or better than commercial fungicides like thifluzamide (B1681302) and fluopyram. Additionally, certain derivatives have been identified as promising nematicides for controlling plant-parasitic nematodes such as Meloidogyne incognita.

| Derivative Type | Activity | Target Organism | Key Finding | Reference |

|---|---|---|---|---|

| 1,2,5-Oxadiazole N-Oxides | Herbicidal | Triticum aestivum | Activity linked to lipophilicity and reduction potential. | researchgate.netpsu.edu |

| 3-Pyridyl-1,2,4-thiadiazole | Insecticidal | Nilaparvata lugens | High activity against imidacloprid-resistant strain. | |

| 1,3,4-Oxadiazole with 5-phenyl-2-furan | Fungicidal | Botrytis cinerea, Rhizoctonia solani | Superior effect over some commercial fungicides. | |

| 1,2,4-Oxadiazole with Amide Fragment | Fungicidal | Sclerotinia sclerotiorum | EC₅₀ value of 2.9 μg/mL, comparable to fluopyram. | |

| 1,2,4-Oxadiazole with Amide Fragment | Nematicidal | Meloidogyne incognita | Mortality rate of 93.2% at 200 μg/mL. | |

| 1,2,4-oxadiazole-5-carboxylic acid derivative | Nematicidal | Aphelenchoides besseyi | Superior activity to fosthiazate (B52061) and safe for rice seeds. |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are used to determine the electronic structure and energetic properties of molecules. For oxadiazole derivatives, these calculations can elucidate fundamental characteristics that govern their behavior.

Semi-empirical methods, such as AM1, and more rigorous Density Functional Theory (DFT) calculations are employed to investigate molecular properties. For instance, studies on 1,3,4-oxadiazole (B1194373) derivatives have utilized such calculations to determine optimized molecular geometries, molecular electrostatic potentials, and thermodynamic parameters. These calculations help in understanding the distribution of electron density within the molecule, identifying sites susceptible to electrophilic or nucleophilic attack, and predicting the molecule's stability. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are often analyzed to predict reactivity and electronic transitions.

Table 1: Representative Data from Quantum Chemical Calculations on an Oxadiazole Derivative

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -0.237 eV | Region of the molecule likely to donate electrons. |

| LUMO Energy | 0.011 eV | Region of the molecule likely to accept electrons. |

| HOMO-LUMO Gap | 0.248 eV | Indicator of chemical reactivity and kinetic stability. |

Note: Data is illustrative and based on findings for related oxadiazole compounds.

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

For oxadiazole derivatives, docking studies have been extensively performed to evaluate their potential as inhibitors for various biological targets. For example, derivatives of 1,3,4-oxadiazole have been docked into the active sites of receptors like the GABAA receptor (PDB ID: 4COF) to assess their anticonvulsant activity. These studies analyze binding affinity, often expressed as a docking score, and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. Other targets have included VEGFR2 and EGFR for anticancer applications, where the goal is to find selective inhibitors. The insights gained from these models help rationalize the structure-activity relationships (SAR) and guide the design of more potent and selective derivatives.

Table 2: Example of Molecular Docking Results for 1,3,4-Oxadiazole Derivatives

| Ligand | Target Protein | PDB ID | Binding Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Derivative A | GABAA Receptor | 4COF | -8.5 | Glu52, Ser51, Val53 |

| Derivative B | VEGFR2 | 2OH4 | -9.2 | Cys919, Asp1046 |

Note: This table is a representative example compiled from general findings in the field of oxadiazole research.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR studies on 2,5-disubstituted-1,3,4-oxadiazole derivatives have been conducted to understand the structural requirements for activities such as anti-inflammatory, analgesic, and antifungal effects. These models correlate various molecular descriptors (e.g., thermodynamic, electronic, or topological) with observed biological activity. For instance, a QSAR model for antifungal activity in a series of oxadiazoles (B1248032) identified molar refractivity and dipole moment as key descriptors, suggesting their importance for the compounds' mechanism of action. The resulting mathematical models can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts toward molecules with the highest predicted potency.

Prediction of Reactivity and Selectivity in Synthetic Pathways

Theoretical chemistry can predict the reactivity of different sites within a molecule and the selectivity of chemical reactions. For oxadiazoles, understanding their reactivity is key to developing efficient synthetic routes.

The 1,2,4-oxadiazole (B8745197) nucleus, for example, has distinct reactive properties: the N(3) atom is nucleophilic, while the carbon atoms are electrophilic. The low aromaticity and the labile O-N bond mean the ring can undergo cleavage and rearrangement under certain conditions. Computational models can quantify these properties, for example, by calculating partial atomic charges and frontier orbital densities. This information is invaluable for planning synthetic strategies, such as one-pot functionalization reactions where carboxylic acids are converted into 2,5-disubstituted 1,3,4-oxadiazoles. By predicting the most likely reaction pathways, these studies help to optimize reaction conditions and improve yields of desired products.

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static snapshot of ligand-receptor binding, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view of these interactions over time.

MD simulations have been applied to systems involving oxadiazole-related compounds to understand the stability of the ligand-receptor complex and the conformational changes that occur upon binding. For example, in studies of inhibitors targeting the farnesoid X receptor (FXR), MD simulations revealed that the conformational motions of specific loops within the receptor's ligand-binding domain were crucial for protein stability and the ligand's agonistic activity. Similarly, simulations involving VEGFR2 inhibitors have helped to confirm the stability of binding poses predicted by docking and to provide a more detailed understanding of the interactions at an atomic level. These dynamic studies are critical for validating docking results and for gaining a deeper understanding of the molecular basis of a compound's biological activity.

Advanced Characterization Techniques in 1,2,5 Oxadiazole 3,4 Dicarboxylic Acid Research

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 1,2,5-Oxadiazole-3,4-dicarboxylic acid, the ¹H NMR spectrum would be expected to be relatively simple, primarily showing a signal for the acidic protons of the two carboxylic acid groups. The chemical shift of these protons would be highly dependent on the solvent used and concentration.

The ¹³C NMR spectrum would provide more detailed structural information. It would be expected to show distinct signals for the two equivalent carbons of the carboxylic acid groups (-COOH) and the two equivalent carbons of the 1,2,5-oxadiazole (furazan) ring. The chemical shifts of these carbons would be indicative of their electronic environment, confirming the presence of the dicarboxylic acid functionality attached to the heterocyclic core. For many 1,3,4-oxadiazole (B1194373) derivatives, characteristic signals for the oxadiazole ring carbons and attached functional groups are routinely identified and assigned acs.orgresearchgate.net.

Mass Spectrometry (HRMS, ESI-MS)

Mass spectrometry is a key technique for determining the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like Electrospray Ionization (ESI), would be used to determine the precise mass of the this compound molecule. This allows for the unambiguous confirmation of its molecular formula, C₄H₂N₂O₅. The fragmentation pattern observed in the mass spectrum could also provide further structural information, although carboxylic acids can sometimes fragment in complex ways. This technique is routinely used to confirm the identity of newly synthesized oxadiazole derivatives acs.orgipbcams.ac.cn.

UV-Visible Spectroscopy and Solvatochromism Studies

UV-Visible spectroscopy measures the electronic transitions within a molecule and can provide information about conjugated systems. The 1,2,5-oxadiazole ring is an aromatic heterocycle, and its electronic absorption spectrum would likely show absorption maxima in the UV region. Studies on related furazan (B8792606) derivatives have involved UV spectral data analysis researchgate.net.

Solvatochromism studies, which involve measuring the UV-Vis spectrum in a variety of solvents with different polarities, could provide insight into the nature of the electronic transitions and the difference in polarity between the ground and excited states of the molecule. Changes in the position of the absorption maxima (λ_max) with solvent polarity can indicate the type of electronic transition occurring .

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. For this compound (C₄H₂N₂O₅), the theoretical elemental composition would be calculated and compared with experimental values obtained from a CHN analyzer. A close match between the theoretical and experimental percentages is a crucial criterion for establishing the purity and confirming the empirical formula of the synthesized compound. This technique is a standard procedure in the characterization of novel heterocyclic compounds ipbcams.ac.cn.

| Element | Theoretical Percentage (%) |

| Carbon (C) | 30.40% |

| Hydrogen (H) | 1.28% |

| Nitrogen (N) | 17.72% |

| Oxygen (O) | 50.60% |

Thermal Analysis Techniques (e.g., TGA, DTG)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermogravimetric (DTG) analysis, are used to study the thermal stability and decomposition profile of a compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A TGA thermogram for this compound would show the temperature at which the compound begins to decompose and the extent of mass loss at different stages. This provides information on its thermal stability.

Differential Thermogravimetric (DTG) analysis is the first derivative of the TGA curve and shows the rate of mass loss. Peaks in the DTG curve correspond to the temperatures of maximum decomposition rate, allowing for a more detailed understanding of the decomposition process. Thermal analysis is frequently used to evaluate the stability of new oxadiazole-containing molecules orientjchem.orgorientjchem.org.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. In the study of this compound and its derivatives, this method provides invaluable insights into the molecular geometry, conformation, and intermolecular interactions that govern the solid-state architecture. The precise knowledge of the solid-state structure is crucial for understanding the compound's physical properties and for designing new materials, such as metal-organic frameworks (MOFs), where the dicarboxylic acid can act as a ligand.

A notable example is the crystal structure analysis of N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide, a derivative that shares the core 1,2,5-oxadiazole ring. The detailed crystallographic data for this compound provides a strong model for the anticipated structural features of this compound.

The asymmetric unit of N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide contains two coplanar molecules located on mirror planes. In the crystal lattice, the molecules are interconnected by a network of N—H···O, N—H···N, C—H···O, and C—H···N hydrogen bonds, forming sheets parallel to the (010) plane. researchgate.net Hirshfeld surface analysis reveals that the most significant contributions to the crystal packing are from H···O/O···H, H···N/N···H, and H···H interactions. researchgate.net

The planarity of the 1,2,5-oxadiazole ring is a consistent feature in its derivatives. The bond lengths and angles within the ring are influenced by the nature of the substituents at the 3 and 4 positions. For this compound, the electron-withdrawing carboxylic acid groups are expected to significantly influence the electronic distribution and geometry of the heterocyclic core.

The two carboxylic acid groups are pivotal in directing the supramolecular assembly through strong hydrogen bonding. It is anticipated that in the solid state, this compound would form extensive hydrogen-bonded networks, potentially leading to the formation of dimers, chains, or more complex three-dimensional architectures. The nitrogen atoms within the oxadiazole ring can also act as hydrogen bond acceptors, further contributing to the stability of the crystal lattice.

Interactive Data Table of a Related Compound: N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide researchgate.net

| Crystal Data | |

| Chemical formula | C₃H₄N₄O₂ |

| Molar mass | 128.10 g/mol |

| Crystal system | Monoclinic |

| Space group | P12₁/m1 |

| a, b, c (Å) | 7.98085 (8), 6.17409 (7), 10.19204 (9) |

| β (°) | 95.2595 (9) |

| Volume (ų) | 500.09 (1) |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation type | Cu Kα |

| µ (mm⁻¹) | 1.26 |

| Crystal size (mm) | 0.28 × 0.22 × 0.04 |

| Data Collection | |

| Diffractometer | XtaLAB Synergy, Dualflex, HyPix |

| Absorption correction | Gaussian |

| No. of measured, independent, and observed reflections | 13311, 1182, 1153 |

| Rᵢₙₜ | 0.031 |

| (sin θ/λ)ₘₐₓ (Å⁻¹) | 0.621 |

| Refinement | |

| R[F² > 2σ(F²)], wR(F²), S | 0.035, 0.095, 1.06 |

| No. of reflections | 1182 |

| No. of parameters | 128 |

| Δρₘₐₓ, Δρₘᵢₙ (e Å⁻³) | 0.45, -0.26 |

Comparative Research and Future Directions

Comparison with Other Oxadiazole Isomers (e.g., 1,2,4-oxadiazole (B8745197), 1,3,4-oxadiazole)

Oxadiazoles (B1248032) are a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. nih.govnih.gov The arrangement of these heteroatoms gives rise to four different isomers: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole (B1194373). nih.govrjptonline.org Among these, the 1,2,4- and 1,3,4-isomers are the most extensively studied in medicinal chemistry, while the 1,2,3-isomer is often unstable. nih.govscielo.brnih.gov The 1,2,5-oxadiazole, also known as furazan (B8792606), possesses distinct properties that set it apart. mdpi.com

The stability and reactivity of oxadiazole isomers are influenced by their aromaticity and the position of the heteroatoms. The 1,2,4- and 1,3,4-oxadiazole rings are generally stable, with the 1,2,4-isomer being noted for its stability even in the presence of concentrated sulfuric acid. scielo.brresearchgate.net The 1,3,4-oxadiazole ring is also chemically robust and its derivatives are often synthesized via dehydrative cyclization of diacylhydrazines using harsh reagents like phosphorus oxychloride (POCl₃) or thionyl chloride. nih.gov

In contrast, the 1,2,5-oxadiazole (furazan) ring is known to be very susceptible to breaking. mdpi.com This lower stability is linked to its reduced aromaticity compared to other isomers. However, this reactivity can be advantageous; for instance, the 1,2,5-oxadiazole ring system has the ability to undergo ring scission under physiological conditions. nih.gov The 1,2,5-oxadiazole is also notable for having a higher heat of formation compared to the 1,2,4- and 1,3,4-isomers, which has led to its exploration in high-energy materials. researchgate.net The electron-withdrawing nature is a common feature among oxadiazoles, which influences the reactivity of attached substituents. mdpi.comresearchgate.net

| Feature | 1,2,5-Oxadiazole (Furazan) | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole |

| Stability | Susceptible to ring cleavage. mdpi.comnih.gov | High stability, even in strong acid. scielo.brresearchgate.net | Chemically robust. nih.gov |

| Aromaticity | Lower aromatic character. researchgate.net | Considered aromatic. | Higher aromatic character. researchgate.net |

| Reactivity | Prone to ring-opening. mdpi.comnih.gov Can act as NO-donor. researchgate.net | Stable core, acts as electron-withdrawing group. researchgate.net | Stable core, often used as bioisostere. nih.gov |

| Heat of Formation | High (216.9 kJ mol⁻¹). researchgate.net | Moderate (100.6 kJ mol⁻¹). researchgate.net | Low (72.2 kJ mol⁻¹). researchgate.net |

The different oxadiazole isomers serve as versatile scaffolds in drug discovery, often employed as bioisosteric replacements for amide or ester groups to improve pharmacokinetic properties like hydrolytic stability. scielo.brnih.govnih.gov

1,3,4-Oxadiazole: This isomer is the most prominent in medicinal chemistry. nih.gov Its derivatives exhibit a vast range of biological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral properties. nih.govnih.goveurekaselect.com The antiretroviral drug Raltegravir and the anticancer agent Zibotentan are notable examples containing the 1,3,4-oxadiazole core. nih.govnih.gov

1,2,4-Oxadiazole: This scaffold has also received considerable attention for its broad spectrum of biological activities. nih.gov Derivatives have been developed as anticancer agents, modulators of store-operated calcium entry, and potential agonists or antagonists for various receptors. rjptonline.orgacs.org

1,2,5-Oxadiazole: The 1,2,5-oxadiazole scaffold is less common in pharmaceuticals compared to its 1,2,4- and 1,3,4-counterparts but possesses unique applications. scielo.br Its ability to release nitric oxide (NO) under physiological conditions makes it a valuable pharmacophore for creating NO-donor hybrid drugs. researchgate.net Derivatives have been investigated as carbonic anhydrase inhibitors, vasodilating agents, and for their potential in developing new medications to overcome multidrug resistance. researchgate.net The orientation of side chains on the 1,2,5-oxadiazole ring differs from the other isomers, which can impact interactions with biological receptors. scielo.br

Comparison with Structurally Similar Heterocyclic Compounds (e.g., 1,2,5-thiadiazole-3,4-dicarboxylic acid)